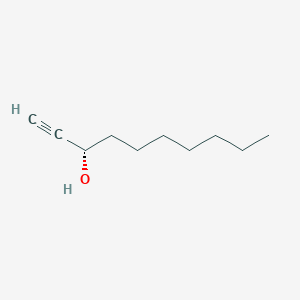

1-Decyn-3-ol, (3S)-

Description

Contextualizing Chiral Alkynols within Modern Organic Chemistry

Chiral alkynols, a class of organic compounds featuring a hydroxyl group attached to a stereocenter and a carbon-carbon triple bond, are of paramount importance in modern organic chemistry. researchgate.net Their significance stems from the alkyne's ability to undergo a wide array of transformations, including hydrogenations, cycloadditions, and coupling reactions, allowing for the construction of diverse molecular architectures. wikipedia.org The presence of a chiral center introduces stereochemical complexity, which is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries. chinesechemsoc.org

The development of efficient and stereoselective methods for the synthesis of chiral alkynols has been a major focus of research. researchgate.net Transition-metal-catalyzed asymmetric synthesis has proven to be a powerful tool in this regard, enabling the production of specific enantiomers with high selectivity. chinesechemsoc.org These enantioenriched alkynes serve as crucial intermediates in the synthesis of a wide range of biologically active molecules and complex natural products. researchgate.net

The Enantiomeric Significance of (3S)-1-Decyn-3-ol

(3S)-1-Decyn-3-ol is the (S)-enantiomer of 1-decyn-3-ol (B3056799). Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, their three-dimensional arrangement is different. This difference in spatial arrangement is critical in biological systems, where molecules often interact with chiral receptors or enzymes. The "lock and key" model of enzyme-substrate interaction highlights the importance of stereochemistry; often, only one enantiomer will bind effectively to a biological target and elicit the desired physiological response, while the other may be inactive or even cause adverse effects.

The synthesis of enantiomerically pure compounds is therefore a central goal in medicinal chemistry and drug development. mdpi.com The (3S) configuration of 1-decyn-3-ol dictates its specific spatial orientation, making it a distinct chemical entity from its (R)-enantiomer. This enantiomeric purity is essential for its use as a chiral building block, ensuring that subsequent reactions proceed with the desired stereochemical outcome. The synthesis of a specific enantiomer, such as (3S)-1-Decyn-3-ol, often requires asymmetric synthesis techniques that guide the reaction to favor the formation of one enantiomer over the other. orgsyn.org

Overview of Key Research Domains Pertaining to (3S)-1-Decyn-3-ol

Research involving (3S)-1-Decyn-3-ol spans several key areas of organic synthesis and medicinal chemistry. Its utility as a chiral precursor is central to these investigations.

One significant research domain is its use in the synthesis of natural products and biologically active molecules . Chiral alkynols are common structural motifs in many natural products with interesting biological properties. (3S)-1-Decyn-3-ol can serve as a starting material or a key intermediate in the total synthesis of such complex molecules. For instance, similar chiral propargyl alcohols are employed in the synthesis of pheromones and other natural products. tandfonline.com

Another key area is its application in asymmetric catalysis and the development of new synthetic methodologies . The reactions of chiral alkynols like (3S)-1-Decyn-3-ol are studied to understand and develop new stereoselective transformations. researchgate.net The terminal alkyne and the secondary alcohol functionalities provide two reactive sites that can be manipulated with high levels of stereocontrol.

Furthermore, derivatives of (3S)-1-Decyn-3-ol are investigated for their potential pharmacological activities . For example, studies have been conducted on hydroxy fatty acids, which share structural similarities with (3S)-1-Decyn-3-ol, for their antiproliferative activity. nih.gov The specific stereochemistry of (3S)-1-Decyn-3-ol is crucial in these studies, as biological activity is often highly dependent on the enantiomeric form of the molecule.

Interactive Data Table: Properties of 1-Decyn-3-ol

| Property | Value |

| Molecular Formula | C10H18O |

| Molar Mass | 154.25 g/mol |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 10920729 |

| IUPAC Name | (3S)-dec-1-yn-3-ol |

Structure

2D Structure

3D Structure

Properties

CAS No. |

74867-42-8 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(3S)-dec-1-yn-3-ol |

InChI |

InChI=1S/C10H18O/c1-3-5-6-7-8-9-10(11)4-2/h2,10-11H,3,5-9H2,1H3/t10-/m1/s1 |

InChI Key |

DQBUGZRLSSLUKC-SNVBAGLBSA-N |

Isomeric SMILES |

CCCCCCC[C@@H](C#C)O |

Canonical SMILES |

CCCCCCCC(C#C)O |

Origin of Product |

United States |

Asymmetric Synthesis Methodologies for Enantiopure 3s 1 Decyn 3 Ol

Stereoselective Alkynyl Ketone Reduction Strategies

One of the most direct approaches to chiral propargylic alcohols is the asymmetric reduction of the corresponding prochiral alkynyl ketone, in this case, 1-decyn-3-one. nih.gov This strategy relies on a chiral reducing agent or catalyst to selectively deliver a hydride to one of the two prochiral faces of the carbonyl group, leading to a preponderance of one enantiomer.

Chiral borane (B79455) reagents, derived from naturally occurring terpenes, are highly effective for the stoichiometric asymmetric reduction of ketones. acsgcipr.org A prominent reagent for this class of transformation is (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride™), which is derived from (+)-α-pinene. acsgcipr.orgnumberanalytics.com

The mechanism of reduction involves the coordination of the Lewis acidic boron atom to the carbonyl oxygen of the alkynyl ketone. This coordination, followed by an intramolecular hydride transfer from the borane to the carbonyl carbon, proceeds through a rigid, chair-like six-membered transition state. acsgcipr.org The steric bulk of the isopinocampheyl ligands on the boron atom dictates the facial selectivity of the hydride attack. To minimize steric hindrance, the smaller substituent on the ketone (the ethynyl (B1212043) group) orients itself axially, while the larger substituent (the heptyl group) occupies an equatorial position. This preferential orientation ensures the hydride is delivered to a specific face of the ketone, resulting in the formation of the (S)-alcohol with high enantiomeric excess (e.e.). soci.org While highly effective for many ketones, the efficiency of these reagents can vary, with particularly high enantioselectivity often observed for ynones. soci.org

Table 1: Asymmetric Reduction of Alkynyl Ketones with Chiral Borane Reagents

| Ketone Substrate | Chiral Borane Reagent | Product Configuration | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| 1-Phenyl-2-propyn-1-one | Alpine-Borane® | (R)-1-Phenyl-2-propyn-1-ol | 98% | soci.org |

| 1-Decyn-3-one | (-)-DIP-Chloride™ | (S)-1-Decyn-3-ol | >99% (predicted) | acsgcipr.orgsoci.org |

| 3,3-Dimethyl-1-butyn-2-one | (-)-DIP-Chloride™ | (S)-3,3-Dimethyl-1-butyn-2-ol | 99% | soci.org |

While stoichiometric reagents are effective, catalytic methods are often preferred for their atom economy and efficiency. chiralpedia.com Asymmetric catalysis offers two main pathways to (3S)-1-Decyn-3-ol: the catalytic reduction of 1-decyn-3-one and the catalytic enantioselective addition of an alkyne to an aldehyde. nih.gov

Catalytic asymmetric alkynylation involves the addition of a terminal alkyne, such as 1-decyne (B165119), to a simple aldehyde like formaldehyde, or more commonly, the addition of acetylene (B1199291) to octanal. rsc.org These reactions are often mediated by a zinc-alkynylide species in the presence of a chiral ligand. nih.gov For instance, the reaction of an alkynylzinc reagent with an aldehyde, catalyzed by a chiral amino alcohol like (1S,2R)-(-)-N,N-dibutylnorephedrine, can produce propargylic alcohols in moderate to high enantiomeric excess. rsc.org The proposed mechanism involves the formation of a chiral zinc-ligand complex that coordinates the aldehyde, directing the nucleophilic attack of the alkynyl group to a specific face of the carbonyl. nih.gov

Another powerful catalytic approach is asymmetric transfer hydrogenation, where a hydrogen donor (e.g., isopropanol (B130326) or formic acid) provides the reducing equivalents in the presence of a chiral transition metal catalyst, such as a ruthenium or rhodium complex with chiral ligands. numberanalytics.com

Table 2: Catalytic Asymmetric Synthesis of Propargylic Alcohols

| Aldehyde | Alkyne | Catalyst System | Product e.e. | Reference |

|---|---|---|---|---|

| Benzaldehyde | Phenylacetylene | (1S,2R)-(-)-N,N-dibutylnorephedrine / Zn(C≡CPh)₂ | 60% | rsc.org |

| Heptanal | 1-Ethynyl-4-fluorobenzene | (S)-BINOL / InBr₃ / Amine | 91% | nih.gov |

| Octanal | Acetylene | (S)-(+)-(1-methylpyrrolidin-2-yl)diphenylmethanol / Et₂Zn | 69% (for (S)-Oct-1-yn-3-ol) | rsc.org |

Chiral Borane Reagents and Enantiocontrol Mechanisms

Chiral Pool-Based Synthetic Routes to (3S)-1-Decyn-3-ol

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. studysmarter.co.ukslideshare.net This approach leverages the inherent chirality of the starting material to construct a complex chiral target. wikipedia.org

A viable chiral pool strategy for (3S)-1-Decyn-3-ol could begin with a suitable chiral building block, such as a chiral epoxide. For example, an enantiopure terminal epoxide can be synthesized via an organocatalytic process starting from a simple aldehyde. nih.gov The key step is the nucleophilic ring-opening of this chiral epoxide with an appropriate alkynyl nucleophile. Specifically, the synthesis could involve the alkynylation of (R)-2-heptyloxirane with lithium acetylide. The reaction proceeds via an SN2 mechanism, where the acetylide anion attacks the less substituted carbon of the epoxide, leading to the inversion of stereochemistry and yielding (3S)-1-Decyn-3-ol. The required (R)-2-heptyloxirane can be accessed through methods like the Sharpless asymmetric epoxidation of the corresponding allylic alcohol.

Diastereomeric Resolution Techniques for Enantiomeric Enrichment

When a stereoselective synthesis is not feasible or provides insufficient enantiopurity, the resolution of a racemic mixture is a common alternative. libretexts.orglibretexts.org Resolution separates a 50:50 mixture of enantiomers by temporarily converting them into diastereomers, which possess different physical properties and can therefore be separated. libretexts.orglibretexts.org

The classical method for resolving a racemic alcohol like (±)-1-decyn-3-ol involves its reaction with an enantiomerically pure chiral resolving agent, typically a chiral carboxylic acid, to form a mixture of diastereomeric esters. libretexts.orglibretexts.orglibretexts.org The two resulting diastereomers, (S)-alcohol-(R)-acid and (R)-alcohol-(R)-acid, are not mirror images and thus have different physical properties, such as solubility. libretexts.org This difference allows for their separation by fractional crystallization, where the less soluble diastereomer crystallizes out of the solution first. wikipedia.org

After separation, the pure diastereomeric ester is hydrolyzed (e.g., using a base like sodium hydroxide) to cleave the ester bond. This step regenerates the enantiomerically pure (3S)-1-Decyn-3-ol and the chiral resolving agent, which can often be recovered and reused. libretexts.org Common chiral acids used for this purpose include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org Another approach involves converting the alcohol to a half-ester of a dicarboxylic acid, like phthalic acid, which can then be resolved using a chiral base such as brucine. spcmc.ac.in

Chromatography offers a powerful and often more efficient alternative to crystallization for separating enantiomers or diastereomers. pharmacy180.com There are two main strategies for the chromatographic resolution of 1-decyn-3-ol (B3056799).

The first is direct separation using a chiral stationary phase (CSP). In this method, the racemic alcohol is passed through a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column that contains a chiral material. mdpi.com The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. mdpi.comnih.gov

The second, and often more accessible, method is the separation of diastereomeric derivatives on a standard, achiral stationary phase like silica (B1680970) gel. pharmacy180.com The diastereomeric esters, prepared as described in section 2.3.1, can be readily separated by standard HPLC because their different structures lead to different affinities for the silica gel surface. mdpi.com Research has shown that alkynyl alcohols, such as 1-octyn-3-ol, when derivatized with a chiral agent like (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), yield diastereomers that are well-separated by HPLC on silica gel. mdpi.com The effectiveness of this separation is demonstrated by a large separation factor (α), which indicates a significant difference in retention times. mdpi.com

Table 3: HPLC Separation of Diastereomeric Esters of a Similar Alkynyl Alcohol

| Alcohol | Chiral Derivatizing Agent | Diastereomers | HPLC Column | Separation Factor (α) | Resolution Factor (Rs) | Reference |

|---|---|---|---|---|---|---|

| 1-Octyn-3-ol | (S)-(+)-MαNP acid | (3S,2'S) and (3R,2'S) esters | Silica Gel | 1.74 | 4.53 | mdpi.com |

| 3-Butyn-2-ol | (S)-(+)-MαNP acid | (2S,2'S) and (2R,2'S) esters | Silica Gel | 1.20 | 2.09 | mdpi.com |

Formation and Separation of Diastereomeric Derivatives

Biocatalytic and Enzymatic Approaches for Stereoselective Production

The use of enzymes in organic synthesis provides significant advantages, including high chemo-, regio-, and enantioselectivity, often eliminating the need for cumbersome protection and deprotection steps common in classical organic synthesis. researchgate.netkoreascience.kr For the production of chiral alcohols like (3S)-1-Decyn-3-ol, oxidoreductases, particularly alcohol dehydrogenases (ADHs), and hydrolases, such as lipases, are the most prominent enzyme classes employed. researchgate.netlongdom.org These biocatalysts can be used as isolated enzymes or within whole-cell systems to mediate the asymmetric reduction of a corresponding ketone (1-decyn-3-one) or the kinetic resolution of a racemic mixture of 1-decyn-3-ol.

Enzymes exhibit remarkable positional (regio-) and spatial (stereo-) selectivity, which is pivotal for synthesizing complex molecules. koreascience.kr In the context of producing (3S)-1-Decyn-3-ol, two primary enzymatic strategies are applicable: asymmetric reduction of a prochiral ketone and kinetic resolution of a racemic alcohol.

Asymmetric Reduction: The most direct route involves the stereoselective reduction of 1-decyn-3-one. Alcohol dehydrogenases (ADHs) are highly effective for this transformation. These enzymes, utilizing a cofactor such as NADH or NADPH, transfer a hydride to the carbonyl group. The enzyme's chiral active site dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer. For instance, ADHs following Prelog's rule typically yield (S)-alcohols from the corresponding ketones. longdom.org Studies on various ketones have shown that ADHs from sources like Rhodococcus ruber (ADH-A), Thermoanaerobium brockii, and various Lactobacillus species can produce chiral alcohols with high conversion rates and excellent enantiomeric excess (>99% ee). mdpi.commdpi.com The reaction is often conducted in an aqueous buffer, sometimes with a co-solvent like isopropanol which can also serve as the hydrogen source for cofactor regeneration. mdpi.com

Kinetic Resolution: An alternative approach is the kinetic resolution of racemic 1-decyn-3-ol. This method relies on the differential rate of reaction of the two enantiomers with a biocatalyst, typically a lipase (B570770). In a process called transesterification, a lipase is used to acylate the alcohol. Due to the enzyme's stereopreference, one enantiomer (e.g., the (R)-enantiomer) is acylated much faster than the other. This allows for the separation of the unreacted, enantiopure (S)-alcohol from the acylated (R)-ester. Lipases such as Novozym 435 (immobilized lipase B from Candida antarctica) are widely used for their broad substrate scope and high selectivity in organic solvents. koreascience.kruniovi.es The choice of acyl donor, such as vinyl acetate, can make the reaction irreversible and simplify product isolation. koreascience.kr

Table 1: Examples of Regioselective and Stereoselective Enzymatic Transformations for Chiral Alcohol Synthesis (Analogous Systems)

| Enzyme (Source) | Substrate Type | Transformation | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Alcohol Dehydrogenase (ADH-A) from Rhodococcus ruber | Alkynyl-ketone | Asymmetric Reduction | (S)-alcohol | >99% | mdpi.com |

| Lipase B from Candida antarctica (Novozym 435) | Racemic propargyl alcohol | Kinetic Resolution (Acylation) | (S)-alcohol (unreacted) | >99% | researchgate.netkoreascience.kr |

| Alcohol Dehydrogenase from Lactobacillus brevis (Lb-ADH) | Alkynyl-ketone | Asymmetric Reduction | (S)-alcohol | Excellent | mdpi.com |

| ω-Transaminase | Diketone | Reductive Amination & Ring Closure | Optically pure amino ketones | >92% | mdpi.com |

While naturally occurring enzymes provide a vast catalytic toolbox, they are often not perfectly suited for industrial processes or for converting non-natural substrates like alkynyl ketones. researchgate.net Consequently, the discovery of new enzymes from biodiversity and the improvement of existing ones through protein engineering are critical areas of research. mdpi.comresearchgate.net

Enzyme Discovery: Screening microorganisms from diverse environments remains a fruitful strategy for discovering novel biocatalysts. frontiersin.org For instance, microbial screening has identified various ADHs and other reductases capable of producing chiral alcohols with high enantioselectivity. mdpi.com Metagenomic approaches, where genetic material is recovered directly from environmental samples, have further expanded the pool of accessible enzymes, leading to the identification of novel imine reductases (IREDs) and other useful biocatalysts. researchgate.netcsic.es

Enzyme Engineering: Once a promising enzyme is identified, its properties can be tailored for a specific application using protein engineering techniques. researchgate.net Rational design, which involves making specific mutations based on the enzyme's structure and mechanism, or directed evolution, which mimics natural selection in the laboratory, can be used to enhance activity, stability, substrate scope, and stereoselectivity. frontiersin.orgnih.gov For example, engineering has been used to:

Improve the catalytic efficiency (kcat/Km) and enantioselectivity of hydroxynitrile lyases for non-natural reactions. nih.govbohrium.com

Modify amino acid dehydrogenases to broaden their substrate scope beyond their natural α-ketoacid substrates. nih.gov

Enhance the activity of decarboxylases toward non-natural substrates for the synthesis of chiral amino alcohols. mdpi.com

Alter the activity of a fatty acyl-CoA reductase from producing an alcohol to producing an aldehyde, demonstrating the power of engineering to change a catalyst's function. frontiersin.org

These engineered biocatalysts can then be employed in optimized processes, including their use in whole-cell systems or in immobilized form, to enable the sustainable and efficient production of target molecules like (3S)-1-Decyn-3-ol. researchgate.netmdpi.com

Table 2: Examples of Engineered Enzymes for Biocatalysis (Analogous Systems)

| Original Enzyme Class | Engineering Goal | Resulting Improvement | Application Example | Reference |

|---|---|---|---|---|

| Hydroxynitrile Lyase (AtHNL) | Improve promiscuous retro-nitroaldolase activity | ~2.4-fold increase in kcat/Km, >99% ee for (S)-product | Synthesis of chiral β-nitroalcohols | nih.govbohrium.com |

| Pyridoxal Phosphate-dependent Decarboxylase (DCCp) | Increase activity toward a non-natural substrate (3-hydroxylysine) | 63% increase in Kcat/Km | Production of chiral amino alcohol 2-hydroxycadaverine | mdpi.com |

| Fatty Acyl-CoA Reductase (maFACR) | Alter catalytic function | Changed product from fatty alcohol to fatty aldehyde | Aldehyde and hydrocarbon biosynthesis | frontiersin.org |

| Transaminase (from Halomonas elongata) | Improve activity and stability for a bulky ketone | 27 mutations led to a process-viable enzyme | Industrial synthesis of Sitagliptin | nih.gov |

Advanced Chemical Transformations and Mechanistic Investigations of 3s 1 Decyn 3 Ol

Reactivity and Functionalization of the Terminal Alkyne Moiety

The terminal alkyne group of (3S)-1-decyn-3-ol is a key site for a variety of chemical modifications, allowing for the introduction of new functional groups and the construction of complex molecular architectures.

The stereoselective hydrogenation of the triple bond in alkynyl alcohols is a critical transformation for accessing stereodefined alkenyl alcohols. The partial hydrogenation of 3-decyn-1-ol, a related substrate, to (Z)-3-decen-1-ol can be achieved with high stereoselectivity using specific catalysts. mdpi.comsigmaaldrich.com For instance, hydrogenation over a P-2 nickel catalyst is a known method for this conversion. sigmaaldrich.com Similarly, the use of a Lindlar catalyst is effective for the stereoselective catalytic hydrogenation of a triple bond to a (Z)-double bond, as demonstrated in the synthesis of (Z)-3-decenyl hexanoate (B1226103) from its alkynyl precursor. mdpi.com

The choice of catalyst is paramount in controlling the stereochemical outcome. While some catalysts yield (Z)-alkenes, others can lead to the formation of (E)-alkenes through isomerization of the initially formed (Z)-isomer. mdpi.comorganic-chemistry.org Ruthenium-based catalysts, for example, have been shown to be effective for the E-selective semihydrogenation of diaryl alkynes, where the high E-selectivity is attributed to the catalyst-driven isomerization of the Z-alkene intermediate. organic-chemistry.org Chromium-catalyzed systems, controlled by specific carbene ligands, can also achieve either E- or Z-selective hydrogenation of alkynes. nih.gov

Table 1: Catalytic Systems for Stereoselective Alkyne Hydrogenation

| Catalyst System | Substrate Type | Product Stereochemistry | Reference |

|---|---|---|---|

| P-2 Nickel | 3-Decyn-1-ol | (Z)-3-decen-1-ol | sigmaaldrich.com |

| Lindlar Catalyst | 3-Decynyl hexanoate | (Z)-3-decenyl hexanoate | mdpi.com |

| Ru3(CO)12 / Benzyl (B1604629) alcohol | Diaryl alkynes | (E)-Alkenes | organic-chemistry.org |

| CAAC-P–Cr complex | Alkynes | (E)-Olefins | nih.gov |

| CAAC-N–Cr complex | Alkynes | (Z)-Olefins | nih.gov |

The isomerization of internal alkynes to terminal alkynes, known as the "alkyne zipper" reaction, is a powerful synthetic tool for remote functionalization. wikipedia.orgmdpi.com This reaction is typically mediated by strong bases, such as potassium 1,3-diaminopropanide, which is generated in situ from potassium hydride and 1,3-diaminopropane (B46017). wikipedia.org The mechanism involves a series of deprotonation and protonation steps that effectively "walk" the triple bond along the carbon chain to the thermodynamically more stable terminal position. wikipedia.org For instance, 2-decyn-1-ol (B41293) can be isomerized to 9-decyn-1-ol (B94338) in high yield. wikipedia.orgresearchgate.net

The choice of base and reaction conditions is crucial. While potassium hydride is effective, its hazardous nature has prompted the investigation of alternatives. wikipedia.org The sodium salts of diamines like 1,3-diaminopropane and 1,2-diaminoethane have been shown to effect isomerization, albeit at higher temperatures and for longer reaction times. researchgate.netresearchgate.net The lithium salt of 1,3-diaminopropane has been found to be particularly effective for the conversion of 2-alkyn-1-ols to 3-alkyn-1-ols. researchgate.net Ruthenium complexes have also been shown to catalyze the isomerization of alkynes to conjugated dienes. researchgate.netnih.gov

The terminal alkyne of (3S)-1-decyn-3-ol is an ideal handle for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles under mild, often aqueous, conditions. organic-chemistry.orgnih.govbeilstein-journals.org The CuAAC reaction exhibits a remarkable rate acceleration compared to the uncatalyzed thermal cycloaddition, which often yields a mixture of regioisomers. organic-chemistry.orgnih.gov The catalytic cycle is believed to involve copper(I) acetylide intermediates. nih.gov

To circumvent the potential cytotoxicity of copper catalysts in biological applications, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful copper-free alternative. magtech.com.cnacs.org SPAAC utilizes strained cycloalkynes, such as dibenzocyclooctynes (DIBO), which react rapidly with azides without the need for a catalyst. magtech.com.cnnih.gov The driving force for this reaction is the release of ring strain in the cycloalkyne. magtech.com.cn The presence of a hydroxyl group on the cyclooctyne (B158145) ring, as in 4-dibenzocyclooctynol (DIBO), can be a handle for further functionalization. nih.gov

Table 2: Comparison of CuAAC and SPAAC

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst | Copper(I) | None (driven by ring strain) |

| Reactants | Terminal alkyne, azide | Strained cycloalkyne, azide |

| Regioselectivity | Typically 1,4-disubstituted triazole | Mixture of regioisomers possible depending on cycloalkyne |

| Biocompatibility | Potential cytotoxicity from copper | Generally considered bioorthogonal |

| Reaction Rate | Very fast with catalyst | Can be very fast depending on the strain of the cycloalkyne |

The terminal alkyne of (3S)-1-decyn-3-ol can undergo halogenation and hydrohalogenation reactions to introduce halogen atoms, which are valuable for subsequent cross-coupling reactions. The addition of one equivalent of a halogen (Cl₂, Br₂, I₂) to an alkyne typically yields the trans-dihaloalkene via a bridged halonium ion intermediate. masterorganicchemistry.comaakash.ac.in The addition of a second equivalent leads to a tetrahaloalkane. masterorganicchemistry.com

Hydrohalogenation, the addition of hydrogen halides (HCl, HBr, HI), to terminal alkynes generally follows Markovnikov's rule, with the halogen adding to the more substituted carbon. masterorganicchemistry.comchemistrysteps.com The addition of one equivalent of HX produces a vinyl halide, and a second equivalent yields a geminal dihalide. chemistrysteps.comjove.com The mechanism is thought to proceed through a vinyl cation intermediate. chemistrysteps.com Anti-Markovnikov addition of HBr can be achieved in the presence of peroxides, leading to a mixture of (E) and (Z) alkenes. chemistrysteps.comjove.com

Copper-Catalyzed and Copper-Free Click Chemistry Applications

Transformations Involving the Chiral Hydroxyl Group

The chiral secondary hydroxyl group in (3S)-1-decyn-3-ol is another key functional handle, allowing for transformations that can alter the oxidation state of the chiral center or be used to resolve racemic mixtures.

The oxidation of the secondary alcohol in (3S)-1-decyn-3-ol would yield the corresponding ketone, 1-decyn-3-one. Various methods are available for the oxidation of secondary alcohols. rsc.orgcaltech.eduacs.org Enantioselective oxidation can be used as a kinetic resolution strategy for racemic secondary alcohols. rsc.orgcaltech.edunih.govacs.org For example, chiral Mn(III)-salen complexes in the presence of an oxidant like N-bromosuccinimide can efficiently catalyze the oxidative kinetic resolution of a variety of secondary alcohols. rsc.orgnih.govacs.org Palladium catalysts with chiral ligands have also been developed for the aerobic kinetic resolution of secondary alcohols. caltech.edu

Conversely, the reduction of the corresponding ketone, 1-decyn-3-one, is a key strategy for the enantioselective synthesis of (3S)-1-decyn-3-ol. Asymmetric reduction of prochiral ketones is a widely used method for producing chiral secondary alcohols. wikipedia.orgnih.govsigmaaldrich.comacsgcipr.orgnih.gov This can be achieved using stoichiometric chiral reducing agents or, more efficiently, through catalytic methods. wikipedia.org Catalytic systems include oxazaborolidine-catalyzed borane (B79455) reductions (CBS reduction) and transition metal-catalyzed hydrogenations (both transfer hydrogenation and using H₂ gas) with chiral ligands. wikipedia.orgnih.govsigmaaldrich.comacsgcipr.org

Table 3: Methods for Oxidation and Reduction at the Chiral Center

| Transformation | Reagents/Catalysts | Substrate | Product | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| Oxidation | Chiral Mn(III)-salen complex, NBS | Racemic secondary alcohol | Ketone and enantioenriched alcohol | Kinetic resolution | rsc.orgnih.govacs.org |

| Oxidation | [Pd(nbd)Cl₂], (-)-sparteine, O₂ | Racemic secondary alcohol | Ketone and enantioenriched alcohol | Aerobic kinetic resolution | caltech.edu |

| Reduction | Oxazaborolidine, BH₃ | Prochiral ketone | Chiral secondary alcohol | Catalytic asymmetric reduction | wikipedia.orgnih.gov |

| Reduction | [{RuCl₂(p-cymene)}₂], chiral pseudo-dipeptide ligand, NaOH, 2-propanol | Prochiral ketone | Chiral secondary alcohol | Asymmetric transfer hydrogenation | sigmaaldrich.com |

Esterification and Etherification for Protecting Group Strategies

The hydroxyl group of (3S)-1-Decyn-3-ol is a key functional group that often requires protection to prevent unwanted side reactions during multi-step syntheses. chemistry.coach Esterification and etherification are common strategies to mask the reactivity of this alcohol. masterorganicchemistry.com The choice of protecting group is crucial and depends on the specific reaction conditions to be employed in subsequent steps. chemistry.coach

Ester Protecting Groups: Ester groups are frequently used to protect hydroxyl functionalities in carbohydrates and other polyols. numberanalytics.com Common ester protecting groups include acetyl (Ac) and benzoyl (Bz) groups. The formation of these esters from (3S)-1-Decyn-3-ol can be achieved by reacting the alcohol with the corresponding acid anhydride (B1165640) or acid chloride in the presence of a base. numberanalytics.com

Ether Protecting Groups: Ethers are stable under a wide range of reaction conditions, particularly basic and organometallic reagents. slideshare.net For (3S)-1-Decyn-3-ol, common ether protecting groups include silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) and benzyl (Bn) ethers. chemistry.coachnumberanalytics.com Silyl ethers are typically installed by reacting the alcohol with a silyl chloride in the presence of a base like imidazole. chemistry.coach Benzyl ethers are formed via a Williamson ether synthesis. numberanalytics.com The stability and selective removal of these protecting groups make them valuable tools in the synthesis of complex molecules derived from (3S)-1-Decyn-3-ol. chemistry.coach

| Protecting Group | Type | Installation Reagent | Removal Condition |

| Acetyl (Ac) | Ester | Acetic anhydride or Acetyl chloride | NaOMe or K2CO3 numberanalytics.com |

| Benzoyl (Bz) | Ester | Benzoyl chloride or Benzoic anhydride | Base-catalyzed hydrolysis |

| tert-Butyldimethylsilyl (TBDMS) | Silyl Ether | TBDMS-Cl, imidazole | Fluoride ion (e.g., TBAF) masterorganicchemistry.com |

| Benzyl (Bn) | Ether | Benzyl bromide or Benzyl chloride, base | Hydrogenolysis (H2, Pd/C) numberanalytics.com |

Rearrangement Reactions Involving the Allylic/Propargylic Alcohol System

The propargylic alcohol moiety in (3S)-1-Decyn-3-ol is susceptible to various rearrangement reactions, which can be synthetically useful for accessing different structural motifs. ucla.edu These reactions often proceed through intermediates where the hydroxyl group plays a key role.

One notable rearrangement is the Meyer-Schuster rearrangement, which converts propargylic alcohols to α,β-unsaturated ketones or aldehydes under acidic conditions. Another significant transformation is the Rupe rearrangement, which also occurs under acidic conditions and typically leads to α,β-unsaturated ketones.

A particularly important class of rearrangements for allylic and propargylic alcohols are masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangements. mvpsvktcollege.ac.in The Claisen rearrangement of an allyl vinyl ether, formed from the corresponding alcohol, is a powerful C-C bond-forming reaction. mvpsvktcollege.ac.in Similarly, the Overman rearrangement involves the masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement of an allylic trichloroacetimidate (B1259523) to an allylic trichloroacetamide. wiley-vch.de While these are more commonly associated with allylic alcohols, analogous transformations with propargylic systems can be envisioned. The oxy-Cope rearrangement, which involves a 1,5-diene with a hydroxyl group at C-3, is another relevant masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement that leads to the formation of an enal or enone after tautomerization. mvpsvktcollege.ac.inwiley-vch.de

Investigations into masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangements of γ-SF5-substituted allylic alcohols have shown that bulky substituents can hinder the reaction. rsc.org This suggests that steric factors around the reacting centers in derivatives of (3S)-1-Decyn-3-ol would significantly influence the feasibility and outcome of such rearrangements.

Multicomponent Reactions Incorporating (3S)-1-Decyn-3-ol

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms from the starting materials. nih.govresearchgate.net The functional groups of (3S)-1-Decyn-3-ol make it a suitable candidate for inclusion in various MCRs.

The terminal alkyne can participate in reactions like the A³ coupling (aldehyde-alkyne-amine) or the Sonogashira coupling, which can be integrated into MCR sequences. The hydroxyl group can act as a nucleophile or be transformed into a group that participates in subsequent steps.

For instance, in a pseudo-multicomponent reaction, an initial transformation of one of the reactants can generate an intermediate that then engages in a multicomponent process. nih.gov One could envision the initial conversion of the hydroxyl group of (3S)-1-Decyn-3-ol into a better leaving group, followed by a reaction cascade.

Common MCRs where a chiral alcohol or its derivatives could be incorporated include the Passerini and Ugi reactions, which are isocyanide-based MCRs. nih.govcaltech.edu Non-isocyanide-based MCRs like the Biginelli and Hantzsch reactions typically involve carbonyl compounds, but derivatives of (3S)-1-Decyn-3-ol could potentially be designed to participate. nih.gov The development of MCRs involving chiral propargylic alcohols like (3S)-1-Decyn-3-ol offers a rapid and efficient pathway to structurally diverse and complex chiral molecules. beilstein-journals.org

| Multicomponent Reaction | Key Reactants | Potential Role of (3S)-1-Decyn-3-ol or its Derivatives |

| A³ Coupling | Aldehyde, Alkyne, Amine | Alkyne component |

| Passerini Reaction | Isocyanide, Carboxylic Acid, Aldehyde/Ketone | The alcohol could be oxidized to a ketone to act as the carbonyl component. |

| Ugi Reaction | Isocyanide, Carboxylic Acid, Aldehyde/Ketone, Amine | The alcohol could be oxidized to a ketone, or the amine could be synthesized from the alcohol. |

Elucidation of Reaction Mechanisms and Transition State Structures

Understanding the detailed mechanism of reactions involving (3S)-1-Decyn-3-ol is crucial for controlling stereoselectivity and optimizing reaction conditions. upatras.gr This involves identifying intermediates, transition states, and the flow of electrons throughout the reaction. studypug.com

The transition state is a high-energy, transient configuration of atoms that exists as reactants are being converted into products. vaia.comnumberanalytics.com Its structure determines the activation energy and, therefore, the rate of the reaction. numberanalytics.com For reactions involving (3S)-1-Decyn-3-ol, computational chemistry can be employed to model the geometry and energy of transition states. For example, in a rearrangement reaction, the transition state would show the partial breaking and forming of bonds as the migrating group moves. vaia.com

In multicomponent reactions, the elucidation of the mechanism can be complex, often involving a series of steps such as condensation, addition, and cyclization. beilstein-journals.org For instance, a Knoevenagel condensation might be followed by a Michael addition. nih.gov Understanding these individual steps and the associated transition states is key to rationalizing the formation of the final product. The stereochemistry of the starting material, (3S)-1-Decyn-3-ol, would be expected to influence the stereochemical outcome of the reaction, which can be explained by analyzing the transition state structures. upatras.gr

Sophisticated Analytical Characterization Techniques for 3s 1 Decyn 3 Ol

High-Resolution Spectroscopic Analysis for Structural Confirmation

High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of (3S)-1-Decyn-3-ol. These methods probe the molecular structure at the atomic level, providing a fingerprint unique to the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of organic compounds. researchgate.net For chiral molecules like (3S)-1-Decyn-3-ol, specific NMR techniques are employed to differentiate between enantiomers and to quantify their relative amounts, known as enantiomeric excess (e.e.).

Chiral Shift Reagents: Chiral shift reagents are organometallic compounds, often containing paramagnetic lanthanide ions like Europium (Eu) or Praseodymium (Pr), coordinated to a chiral ligand. fiveable.mebhu.ac.in When added to a sample of a chiral compound, these reagents form temporary diastereomeric complexes. fiveable.mebhu.ac.in Since diastereomers have different physical properties, their corresponding nuclei exhibit different chemical shifts in the NMR spectrum. researchgate.net This induced separation of signals for the two enantiomers allows for the determination of their ratio by integrating the respective peak areas. fiveable.mebhu.ac.in For instance, a commonly used chiral shift reagent is Eu(hfc)₃ (Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]). nih.gov The magnitude of the induced shift is dependent on the proximity of the analyte's protons to the paramagnetic center of the shift reagent. fiveable.me

Derivatization for Enantiomeric Excess: Another approach to determine enantiomeric excess by NMR involves the use of chiral derivatizing agents (CDAs). beilstein-journals.orgnih.gov These are chiral molecules that react with the analyte—in this case, the hydroxyl group of (3S)-1-Decyn-3-ol—to form stable diastereomers. beilstein-journals.org These newly formed diastereomers can then be distinguished by standard NMR spectroscopy due to their different chemical environments. researchgate.netbeilstein-journals.org An ideal CDA should react quickly and quantitatively with the analyte, and the resulting diastereomers should exhibit well-resolved signals in the NMR spectrum. nih.gov For alcohols, common CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chlorides, which form diastereomeric esters. nih.gov Phosphorus-containing CDAs are also effective, as the ³¹P NMR spectrum often shows large chemical shift differences between the diastereomeric derivatives, simplifying analysis. beilstein-journals.orgresearchgate.net

A hypothetical example of ¹H NMR data for the methine proton of the two diastereomeric esters formed from a racemic mixture of 1-decyn-3-ol (B3056799) and a chiral derivatizing agent is presented below.

| Diastereomer | Chemical Shift (δ, ppm) | Integration |

| (R)-ester | 4.85 | 1.0 |

| (S)-ester | 4.95 | 1.0 |

| This interactive table demonstrates the separation of signals for two diastereomers, which would allow for the calculation of enantiomeric excess in a non-racemic mixture. |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). photothermal.com The resulting spectrum is a unique fingerprint of the molecule. For (3S)-1-Decyn-3-ol, characteristic absorption bands would be expected for the O-H stretch of the alcohol group (typically a broad band around 3300-3600 cm⁻¹), the C≡C stretch of the alkyne (around 2100-2260 cm⁻¹), the ≡C-H stretch (a sharp peak around 3300 cm⁻¹), and C-H stretches of the alkyl chain (around 2850-2960 cm⁻¹). researchgate.net

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (laser). sepscience.com While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. photothermal.com Therefore, the non-polar C≡C triple bond in 1-decyn-3-ol would be expected to show a strong signal in the Raman spectrum. researchgate.net Like IR, Raman spectroscopy provides a characteristic fingerprint of the molecule, and can be used for structural confirmation. mt.comspectroscopyonline.com

| Functional Group | IR Absorption Range (cm⁻¹) | Raman Shift Range (cm⁻¹) |

| O-H (alcohol) | 3600-3300 (broad) | Weak |

| ≡C-H (alkyne) | ~3300 (sharp) | Moderate |

| C≡C (alkyne) | 2260-2100 (weak to medium) | Strong |

| C-H (alkane) | 2960-2850 | Strong |

| This interactive table compares the expected vibrational modes for key functional groups in 1-Decyn-3-ol as they would appear in IR and Raman spectra. |

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques are essential for directly probing the stereochemistry of chiral molecules. iupac.org These methods rely on the differential interaction of chiral substances with left and right circularly polarized light. pg.edu.plpsu.edu

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. pg.edu.pl A chiral molecule will rotate the plane of polarized light, and the magnitude and direction of this rotation change with wavelength, producing a characteristic ORD curve. youtube.com The curve can exhibit positive or negative peaks, known as Cotton effects, in the vicinity of an absorption band. pg.edu.pl

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule as a function of wavelength. pg.edu.plyoutube.com A CD spectrum will show positive or negative peaks for a chiral molecule in the regions where it absorbs light. pg.edu.pl For enantiomers, the CD spectra are mirror images of each other; for example, if the (3S)-isomer exhibits a negative Cotton effect at a certain wavelength, the (3R)-isomer will show a positive Cotton effect of the same magnitude at that wavelength. pg.edu.pl This makes CD an excellent tool for determining absolute configuration and enantiomeric purity. psu.edu

Advanced Chromatographic Separations for Purity and Stereochemical Assessment

Chromatographic techniques are fundamental for separating components of a mixture, and specialized chiral chromatography is used to separate enantiomers. This is crucial for determining the purity and enantiomeric excess of (3S)-1-Decyn-3-ol.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile chiral compounds. gcms.cz Separation is achieved by using a chiral stationary phase (CSP) coated on the inside of the capillary column. researchgate.net The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus separation. gcms.cz

Common CSPs for GC are based on derivatized cyclodextrins. researchgate.netresearchgate.net Cyclodextrins are chiral, cyclic oligosaccharides that can form inclusion complexes with analyte molecules. sigmaaldrich.com The differential stability of the diastereomeric complexes formed between the enantiomers and the chiral cyclodextrin (B1172386) results in their separation. libretexts.org For a compound like 1-decyn-3-ol, a column with a derivatized β-cyclodextrin might provide good resolution of the enantiomers. gcms.czrestek.com The choice of the specific cyclodextrin derivative is critical for achieving optimal separation. gcms.cz

| Parameter | Value |

| Column Type | Chiral Capillary Column (e.g., derivatized β-cyclodextrin) |

| Injection Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C to 200 °C at 5 °C/min) |

| Detector | Flame Ionization Detector (FID) |

| Expected Result | Two separate peaks for (R)- and (S)-1-Decyn-3-ol |

| This interactive table outlines typical parameters for a chiral GC method for the analysis of 1-Decyn-3-ol. |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of enantiomers. rsc.org Similar to chiral GC, chiral HPLC employs a chiral stationary phase (CSP). phenomenex.com However, HPLC is suitable for a broader range of compounds, including those that are not volatile or are thermally unstable. phenomenex.com

A wide variety of CSPs are commercially available for HPLC, with polysaccharide-based phases (e.g., derivatized cellulose (B213188) or amylose) being among the most common and versatile. phenomenex.comhplc.eu These phases can separate a broad range of chiral compounds, including alcohols. phenomenex.com The separation mechanism involves a combination of interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector of the CSP. sigmaaldrich.com

Hyphenated Techniques (e.g., GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is instrumental in both identifying and quantifying acetylenic alcohols, including 1-decyne-3-ol, in complex mixtures. researchgate.netresearchgate.netliterasisains.id

In a typical GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. mdpi.com For chiral molecules like (3S)-1-Decyn-3-ol, specialized chiral GC columns, often containing derivatized cyclodextrins, are employed to separate the enantiomers. nih.govgcms.czresearchgate.net The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected based on their mass-to-charge ratio (m/z). uomustansiriyah.edu.iq The resulting mass spectrum provides a molecular fingerprint that aids in the identification of the compound. researchgate.net

GC-MS has been utilized in the analysis of various natural and synthetic products containing acetylenic alcohols. For instance, GC-MS analysis of the ethanolic extract of ripe Momordica charantia identified 3-Decyn-2-ol as one of the chemical constituents. researchgate.netliterasisains.id Similarly, studies on volatile organic compounds produced by microorganisms have used GC-MS to identify compounds like 1-decyne (B165119). nih.gov The selection of appropriate GC columns and MS parameters, such as the ionization energy (typically 70 eV in electron ionization), is critical for achieving optimal separation and fragmentation for reliable identification. mdpi.comnih.gov

Table 1: Exemplary GC-MS Parameters for Acetylenic Alcohol Analysis

| Parameter | Setting | Purpose |

| GC Column | Chiral capillary column (e.g., derivatized β-cyclodextrin) | Separation of enantiomers like (3S)-1-Decyn-3-ol. gcms.czresearchgate.net |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. mdpi.com |

| Inlet Temperature | ~250-280 °C | Ensures complete vaporization of the sample. mdpi.comnih.gov |

| Oven Program | Temperature ramp (e.g., 50°C to 250°C at 10°C/min) | Separates compounds based on boiling points. nih.gov |

| MS Ionization | Electron Ionization (EI) at 70 eV | Fragments the molecule for structural identification. nih.gov |

| Mass Analyzer | Quadrupole or Ion Trap | Separates ions based on their mass-to-charge ratio. mdpi.comnih.gov |

| Detector | Electron Multiplier | Detects and amplifies the ion signal. |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the molecular identification of acetylenic compounds like 1-Decyn-3-ol. cdnsciencepub.com Upon electron impact ionization, the molecule loses an electron to form a molecular ion (M+•), whose mass can reveal the elemental composition. aip.org However, the molecular ion of alcohols is often unstable and may be weak or absent in the spectrum. uomustansiriyah.edu.iqstackexchange.com

The true power of MS lies in the analysis of fragmentation patterns. libretexts.org The molecular ion is energetically unstable and breaks down into smaller, characteristic fragment ions. libretexts.orgmsu.edu The fragmentation of acetylenic alcohols is influenced by the positions of the hydroxyl group and the triple bond. Common fragmentation pathways include:

α-cleavage: The bond adjacent to the oxygen atom breaks, which is a common pathway for alcohols. aip.orgstackexchange.com For 1-Decyn-3-ol, this would involve cleavage of the C3-C4 bond.

Loss of water (H₂O): Dehydration is a frequent fragmentation pathway for alcohols.

Cleavage of bonds adjacent to the alkyne: The triple bond can influence fragmentation, leading to characteristic losses.

The resulting mass spectrum, a plot of ion intensity versus m/z, serves as a unique fingerprint. uomustansiriyah.edu.iq For example, the mass spectra of isomeric allenic and β-acetylenic alcohols can be differentiated based on their unique fragmentation patterns, although reference spectra are often necessary for conclusive identification. aip.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the molecule and its fragments. tandfonline.com

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of 1-Decyn-3-ol

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 154 | [C₁₀H₁₈O]⁺• | Molecular Ion (M⁺•) |

| 139 | [C₉H₁₅O]⁺ | Loss of a methyl radical (•CH₃) |

| 125 | [C₈H₁₃O]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 97 | [C₇H₉]⁺ | Cleavage at the propargylic position |

| 83 | [C₆H₁₁]⁺ | Cleavage of the alkyl chain |

| 57 | [C₄H₉]⁺ | Butyl cation from the alkyl chain |

Note: This table is predictive and actual fragmentation can be more complex.

Isotopic Labeling Strategies for Mechanistic Research

Isotopic labeling is a sophisticated technique used to trace the pathways of atoms through chemical reactions, providing invaluable insights into reaction mechanisms. symeres.com In the context of (3S)-1-Decyn-3-ol and other alkynes, stable isotopes like deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are commonly used. symeres.comnih.gov

By strategically replacing a hydrogen atom with deuterium or a carbon atom with ¹³C in the (3S)-1-Decyn-3-ol molecule, researchers can follow the labeled atom's fate during a reaction. mdpi.comacs.org This is particularly useful for elucidating complex rearrangements and reaction intermediates. nih.gov For instance, deuterium labeling experiments have been crucial in distinguishing between different proposed mechanisms for the isomerization of internal alkynes. mdpi.com The presence and location of the isotope in the product molecules can be determined using techniques like NMR spectroscopy or mass spectrometry.

A key application of isotopic labeling is the determination of the kinetic isotope effect (KIE). rsc.org The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. symeres.com A significant KIE (typically >1 for deuterium) indicates that the bond to the labeled atom is broken in the rate-determining step of the reaction. mdpi.comrsc.org This information is fundamental for mapping out the energy profile of a reaction and identifying its slowest step. For example, KIE studies have been used to understand the mechanism of borane-catalyzed dihydrosilylation of terminal alkynes. rsc.org

Table 3: Applications of Isotopic Labeling in Alkyne Chemistry

| Isotope | Application | Information Gained | Relevant Techniques |

| Deuterium (²H) | Mechanistic studies of alkyne isomerization and addition reactions. mdpi.comchemrxiv.org | Distinguishes between reaction pathways, identifies intermediates. nih.govmdpi.com | NMR, Mass Spectrometry |

| Deuterium (²H) | Kinetic Isotope Effect (KIE) measurements. mdpi.comrsc.org | Identifies bond-breaking in the rate-determining step. mdpi.com | Reaction kinetics monitoring |

| Carbon-13 (¹³C) | Tracing carbon backbone rearrangements. symeres.com | Elucidates complex skeletal changes during reactions. | ¹³C NMR, Mass Spectrometry |

| Nitrogen-15 (¹⁵N) | Studying reactions involving nitrogen-containing reagents with alkynes. symeres.comnih.gov | Traces the role and fate of nitrogen atoms. nih.gov | ¹⁵N NMR, Mass Spectrometry |

Applications of 3s 1 Decyn 3 Ol As a Chiral Building Block in Advanced Organic Synthesis

Utilization in the Total Synthesis of Complex Natural Products

The enantiopure nature of (3S)-1-Decyn-3-ol makes it an ideal starting material for the total synthesis of natural products, where precise control of stereochemistry is paramount. Organic synthesis has historically been driven by the challenge of constructing complex natural products, which often serve as inspiration for new synthetic methodologies. sci-hub.se

Stereoselective Introduction of Chiral Centers in Terpenoids and Limonoids

Terpenoids are a vast and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. libretexts.org Their synthesis often requires the strategic introduction of multiple chiral centers. While direct examples of (3S)-1-Decyn-3-ol in specific terpenoid syntheses are not extensively documented in the provided results, the use of chiral building blocks is a cornerstone of modern terpenoid synthesis. nih.govrsc.org For instance, the synthesis of various terpenes has been achieved through strategies involving the cyclization of chiral precursors. beilstein-journals.org Limonoids, a group of highly oxygenated terpenoids, also demand stereoselective synthetic approaches for their construction. researchgate.netcapes.gov.br The chiral center in (3S)-1-Decyn-3-ol can be elaborated and transferred through subsequent reactions to establish the desired stereochemistry in the target terpenoid or limonoid skeleton.

Precursor for Structurally Diverse Polyketides and Fatty Acid Derivatives

Polyketides are another major class of natural products synthesized by polyketide synthases (PKSs) through the iterative condensation of simple carboxylate units. nih.govsciepublish.com These compounds exhibit a wide array of biological activities. Type III PKSs, found in bacteria, fungi, and plants, are responsible for producing various polyketides. nih.gov The synthesis of polyketide natural products often involves the use of chiral fragments that can be derived from molecules like (3S)-1-Decyn-3-ol.

Similarly, fatty acid derivatives are crucial in many biological processes, and their synthesis is a significant area of research. numberanalytics.comcsic.es The carbon chain and hydroxyl group of (3S)-1-Decyn-3-ol provide a scaffold that can be chemically modified to create complex fatty acid derivatives. For example, the alkynylation of chiral epoxides with terminal alkynes is a known strategy for synthesizing hydroxy alkynes, which are precursors to unsaturated hydroxy fatty acids. nih.gov This highlights how a building block like (3S)-1-Decyn-3-ol could be integrated into such synthetic sequences.

Synthesis of Biologically Active Analogue Compounds

The structural motifs present in (3S)-1-Decyn-3-ol are found in numerous biologically active compounds, making it a key starting material for the synthesis of analogues with potential therapeutic or agricultural applications.

Intermediates in the Preparation of Pharmaceutical Candidates

The process of drug discovery and development is a lengthy endeavor that begins with the identification of a target molecule and the subsequent search for compounds that can interact with it. patheon.comppd.com Chiral building blocks are essential in this process for creating stereochemically defined drug candidates. nih.gov The propargyl alcohol functionality is a valuable synthon in medicinal chemistry. While direct mentions of (3S)-1-Decyn-3-ol leading to a specific marketed drug are not prevalent in the search results, its structural elements are relevant. For instance, the synthesis of potent enzyme inhibitors has been achieved through multi-step stereoselective sequences where chiral precursors are fundamental. nih.gov The development of new drugs often involves creating a library of related compounds for testing, and versatile building blocks facilitate this process. asinex.com The phases of clinical research further evaluate the safety and efficacy of these candidates. uc.eduwikipedia.org

Building Block for Agrochemicals and Semiochemicals, Including Pheromones

(3S)-1-Decyn-3-ol and related structures are pivotal in the synthesis of agrochemicals and semiochemicals, which are chemicals used for communication between organisms. Pheromones, a type of semiochemical, are particularly important in pest management. mdpi.com The stereochemistry of pheromones is often critical to their biological activity. nih.gov

Several insect pheromones are derived from chiral alcohols or their derivatives. For example, (3S,4S)-4-methylheptan-3-ol is a component of the aggregation pheromone for the smaller European elm bark beetle. mdpi.com The synthesis of such compounds often requires chiral starting materials to ensure the correct stereoisomer is produced. While not a direct precursor in all cases, (3S)-1-Decyn-3-ol represents the type of chiral building block essential for these syntheses. For example, the synthesis of the female sex pheromone of the honey locust gall midge, (1R,7Z)-1-methyl-7-hexadecenyl acetate, involves the use of a chiral epoxide derived from 1-decyne (B165119). tandfonline.com Similarly, the synthesis of other pheromones often involves acetylenic intermediates. nih.govresearchgate.net

Table 1: Examples of Semiochemicals and their Precursor Types

| Semiochemical | Target Species | Precursor/Intermediate Type |

|---|---|---|

| (3S,4S)-4-Methylheptan-3-ol | Smaller European elm bark beetle (Scolytus multistriatus) | Chiral alcohol mdpi.com |

| (1R,7Z)-1-Methyl-7-hexadecenyl acetate | Honey locust gall midge (Dasineura gleditchiae) | Chiral epoxide from 1-decyne tandfonline.com |

| Supellapyrone | Brownbanded cockroach (Supella longipalpa) | Chiral pyrone nih.gov |

Role in the Development of Advanced Materials and Functional Molecules

Beyond its biological applications, the unique chemical properties of (3S)-1-Decyn-3-ol and related acetylenic compounds lend themselves to the development of advanced materials. The rigid, linear structure of the alkyne group can be exploited to create ordered molecular assemblies. Chiral acetylenic alcohols, such as (R)- and (S)-1-octyn-3-ol, are listed as components in catalogs for specialty chemicals, indicating their use in various research and development areas, potentially including materials science. thermofisher.cn While specific applications of (3S)-1-Decyn-3-ol in materials are not detailed in the provided search results, the broader class of alkynes and tertiary alcohols are noted for their use in applications like passivating metallic surfaces in deposition processes, suggesting a role in electronics or materials fabrication. patentorder.com

Theoretical and Computational Investigations of 3s 1 Decyn 3 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, rooted in solving the electronic Schrödinger equation, offer a foundational understanding of a molecule's behavior. epfl.chpku.edu.cn Methods like Density Functional Theory (DFT) and ab initio wavefunction-based theories are employed to determine the electronic structure, molecular orbital energies, and thermodynamic stability of (3S)-1-Decyn-3-ol. cecam.orgarxiv.org These calculations can provide highly accurate data on the molecule's energetics, charge distribution, and dipole moment, which are crucial for predicting its reactivity and intermolecular interactions. rsdjournal.org

The primary goal is to map the potential energy surface (PES) of the molecule, identifying stable conformations and the energy barriers between them. nih.gov For (3S)-1-Decyn-3-ol, this involves calculating the energy as a function of its geometric parameters, providing a detailed picture of its energetic landscape.

The flexibility of the heptyl chain in (3S)-1-Decyn-3-ol means the molecule can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable, low-energy conformers. iupac.org This process typically involves systematically rotating the single bonds in the molecule and calculating the corresponding energy using methods like molecular mechanics or more accurate quantum chemical calculations. iupac.org

Molecular dynamics (MD) simulations build upon this by simulating the atomic motions of the molecule over time, often including solvent molecules to mimic solution-phase behavior. researchgate.net MD simulations provide insight into the dynamic behavior of (3S)-1-Decyn-3-ol, revealing which conformations are most populated at a given temperature and the timescales of transitions between them. nih.gov This is particularly useful for understanding how the molecule's shape fluctuates in a realistic environment. lambris.com

Table 1: Example of Calculated Relative Energies for Major Conformers of (3S)-1-Decyn-3-ol (Note: This data is illustrative and represents typical output from a computational study.)

| Conformer ID | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Conf-1 | 178.5° (anti) | 0.00 | 45.2 |

| Conf-2 | 62.1° (gauche+) | 0.85 | 20.1 |

| Conf-3 | -61.8° (gauche-) | 0.86 | 19.8 |

| Conf-4 | -95.3° | 1.50 | 7.5 |

| Conf-5 | 93.5° | 1.52 | 7.4 |

Quantum chemistry is a powerful tool for predicting various spectroscopic properties. mdpi.com By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. Similarly, nuclear magnetic shieldings can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei.

For a chiral molecule, chiroptical properties are of paramount importance. Theoretical calculations can predict the specific optical rotation, which is a measure of how the molecule rotates plane-polarized light. Furthermore, electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra can be simulated. Comparing these predicted spectra with experimental data is a robust method for confirming the absolute stereochemistry of a chiral center, such as the (3S) configuration in this molecule.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for (3S)-1-Decyn-3-ol (Note: This data is illustrative and represents typical output from a computational study.)

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| Optical Rotation [α]D | +5.8° | +6.1° |

| ¹³C NMR δ (C3-OH) | 62.1 ppm | 62.5 ppm |

| ¹H NMR δ (H-C3) | 4.35 ppm | 4.38 ppm |

| IR Frequency (O-H stretch) | 3350 cm⁻¹ | 3365 cm⁻¹ |

| IR Frequency (C≡C stretch) | 2115 cm⁻¹ | 2120 cm⁻¹ |

Conformational Analysis and Molecular Dynamics Simulations

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry allows for the detailed investigation of chemical reaction mechanisms. smu.edu This involves identifying the minimum energy path that connects reactants to products on the potential energy surface. nih.gov The highest point along this path is the transition state (TS), and the energy difference between the reactants and the TS is the activation energy, which governs the reaction rate. scielo.br

For (3S)-1-Decyn-3-ol, this could involve modeling its synthesis, such as the asymmetric addition of an acetylide to octanal. Computational methods can locate the transition state structures for the formation of both the (S) and (R) enantiomers. researchgate.net Characterizing these transition states involves confirming they are first-order saddle points on the PES, which is typically done via a frequency calculation that should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com

Table 3: Example of Calculated Energetics for a Hypothetical Reaction Step (Note: This data is illustrative and represents typical output from a computational study.)

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| R | Reactants (e.g., Octanal + Acetylide) | 0.0 |

| TS | Transition State | +15.2 |

| I | Intermediate Complex | -2.5 |

| P | Product ((S)-1-Decyn-3-ol) | -22.8 |

In Silico Studies of Molecular Interactions (e.g., Ligand-Receptor Binding in Non-Human Biological Systems)

(3S)-1-Decyn-3-ol is a known pheromone component in certain insects and has antifungal properties. In silico methods, particularly molecular docking and molecular dynamics, are used to study how this molecule interacts with biological receptors, such as enzymes or olfactory proteins. researchgate.net

Molecular docking predicts the preferred orientation and binding affinity of the ligand ((3S)-1-Decyn-3-ol) within the active site of a target protein. jppres.comscielo.br This provides insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Subsequent molecular dynamics simulations can then be used to assess the stability of this binding pose over time. scielo.brresearchgate.net Such studies are critical for understanding the molecular basis of its biological activity. researchgate.net

Table 4: Example of Molecular Docking Results for (3S)-1-Decyn-3-ol with a Hypothetical Fungal Enzyme (Note: This data is illustrative and represents typical output from a computational study.)

| Binding Site Residue | Interaction Type | Distance (Å) |

|---|---|---|

| TYR 88 | Hydrogen Bond (OH with backbone C=O) | 2.9 |

| PHE 121 | π-Alkyne | 3.5 |

| LEU 198 | Hydrophobic (Alkyl Chain) | 3.8 |

| VAL 201 | Hydrophobic (Alkyl Chain) | 4.1 |

| SER 86 | Hydrogen Bond (OH with sidechain OH) | 3.1 |

Development of Predictive Models for Stereoselectivity

The stereochemistry of (3S)-1-Decyn-3-ol is critical to its function. Computational chemistry plays a key role in understanding and predicting the stereochemical outcome of asymmetric syntheses. researchgate.net In many catalytic asymmetric reactions, the stereoselectivity arises from the energy difference between the diastereomeric transition states leading to the (S) and (R) products.

By accurately calculating the energies of these competing transition states, computational models can predict the enantiomeric excess (e.e.) of a reaction. These models can rationalize the observed stereoselectivity of existing catalysts or be used in a predictive capacity to design new catalysts that favor the formation of the desired (3S)-enantiomer. The models must account for subtle non-covalent interactions between the substrate, the catalyst, and any reagents that stabilize one transition state over the other.

Future Directions and Emerging Research Avenues for 3s 1 Decyn 3 Ol Chemistry

Innovations in Asymmetric Catalysis for Sustainable Synthesis

The synthesis of enantiopure propargyl alcohols, including (3S)-1-Decyn-3-ol, has traditionally relied on the asymmetric addition of terminal alkynes to aldehydes. Future research is geared towards developing more sustainable and efficient catalytic systems that minimize waste, avoid toxic metals, and operate under milder conditions. chiralpedia.commdpi.com

Key innovations are emerging in the following areas:

Earth-Abundant Metal Catalysis : While precious metals have been effective, there is a significant push towards using catalysts based on earth-abundant metals like copper, zinc, and cobalt to reduce costs and environmental impact. bohrium.comnumberanalytics.com For instance, cobalt(III) Schiff base complexes have been used for the carboxylative cyclization of propargyl alcohols, a transformation that fixes CO2 under mild conditions. bohrium.com

Organocatalysis : Small organic molecules, such as proline derivatives and N-heterocyclic carbenes, are gaining traction as catalysts for asymmetric synthesis. chiralpedia.comchiralpedia.com These metal-free catalysts are often less sensitive to air and moisture, more environmentally benign, and can provide high levels of enantioselectivity. chiralpedia.com

Biocatalysis : The use of enzymes, or biocatalysts, represents a cornerstone of green chemistry. chiralpedia.com Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) can reduce corresponding ynones to (3S)-1-Decyn-3-ol with exceptional enantioselectivity under mild, aqueous conditions. researchgate.netmdpi.com The integration of chemical catalysis with biocatalysis in chemoenzymatic sequential systems is a promising and eco-friendly approach to producing chiral alcohols from simple precursors like alkynes. acs.org

| Catalytic Approach | Catalyst Example | Key Advantages | Research Focus |

| Earth-Abundant Metal Catalysis | Cobalt(III) Schiff Base Complex | Low cost, reduced toxicity, CO2 fixation. bohrium.com | Development of catalysts for direct asymmetric alkynylation of aldehydes. |

| Organocatalysis | Proline Derivatives | Metal-free, environmentally benign, high enantioselectivity. chiralpedia.comchiralpedia.com | Expanding the substrate scope and reaction types. numberanalytics.com |

| Biocatalysis | Ketoreductases (KREDs) | High selectivity, mild aqueous conditions, sustainable. chiralpedia.comresearchgate.net | Enzyme evolution for enhanced stability and broader substrate acceptance. |

Integration into Continuous Flow Chemistry Platforms

Continuous flow chemistry is revolutionizing the synthesis of fine chemicals and active pharmaceutical ingredients (APIs) by offering enhanced safety, efficiency, and scalability compared to traditional batch processes. wuxiapptec.comnih.gov The integration of (3S)-1-Decyn-3-ol synthesis into continuous flow platforms is a significant area of future development.

Flow chemistry offers several advantages:

Improved Safety and Control : Flow reactors handle small volumes at any given time, allowing for precise control over reaction parameters like temperature and pressure, which is particularly beneficial for highly exothermic or potentially hazardous reactions. mit.edu

Enhanced Efficiency and Purity : The high surface-area-to-volume ratio in microreactors leads to superior heat and mass transfer, often resulting in faster reactions and cleaner product profiles, minimizing the need for extensive purification. nih.govacs.org

Automation and Scalability : Flow systems can be automated for high-throughput screening of reaction conditions and can be scaled up by operating the system for longer durations or by "numbering up" (running multiple reactors in parallel). wuxiapptec.com

Telescoped Synthesis : Multiple reaction steps can be linked together in a continuous sequence ("telescoped process"), eliminating the need for isolating and purifying intermediates, which significantly reduces synthesis time and waste. acs.orgnih.gov

Recent work has demonstrated the successful use of flow platforms for the synthesis of chiral intermediates for APIs. nih.gov For example, immobilized catalysts, including enzymes and chiral phosphoric acids, have been used in packed-bed reactors for asymmetric synthesis, showcasing the potential for developing a robust, continuous process for (3S)-1-Decyn-3-ol. researchgate.netacs.org

| Flow Chemistry Feature | Benefit for (3S)-1-Decyn-3-ol Synthesis |

| Precise Parameter Control | Improved selectivity and yield in the asymmetric alkynylation step. mit.edu |

| Immobilized Catalysts | Easy separation of the catalyst from the product stream, enabling catalyst recycling and continuous operation. researchgate.netacs.org |

| Telescoped Reactions | Direct conversion of (3S)-1-Decyn-3-ol into more complex downstream products without intermediate isolation. |

| Process Automation | Rapid optimization of reaction conditions (catalyst loading, temperature, residence time) for maximum efficiency. |

Exploration of Novel Bio-inspired Transformations

The unique structure of (3S)-1-Decyn-3-ol, with its co-located alkyne and alcohol functionalities, makes it an ideal substrate for novel bio-inspired transformations. This research avenue focuses on combining the strengths of chemocatalysis and biocatalysis to achieve transformations that are difficult to accomplish using either method alone. mdpi.comchemrxiv.org

A prominent strategy involves the one-pot, sequential combination of metal-catalyzed and enzyme-catalyzed reactions. mdpi.comacs.org

Hydration-Reduction Sequences : A gold(I) catalyst can hydrate (B1144303) the alkyne functionality of a molecule like 1-decyne (B165119) to form the corresponding ketone. chemrxiv.orgacs.org In the same pot, a ketoreductase (KRED) or alcohol dehydrogenase (ADH) can then asymmetrically reduce the intermediate ketone to the corresponding chiral alcohol. mdpi.com This type of chemoenzymatic cascade provides access to chiral diols from simple alkynols.

Hydration-Amination Sequences : Similarly, gold-catalyzed alkyne hydration can be followed by a transaminase-catalyzed reductive amination to produce valuable chiral amines, which are key building blocks for many pharmaceuticals. chemrxiv.orgacs.org This one-pot approach has been shown to be scalable and avoids complex compartmentalization strategies. acs.orgchemrxiv.org

These bio-inspired cascades are attractive because they often proceed in water under mild conditions and can generate complex, high-value chiral molecules from simple, abundant feedstocks. mdpi.comchemrxiv.org

Expanded Applications in Interdisciplinary Scientific Fields

While (3S)-1-Decyn-3-ol is a recognized building block in organic synthesis, its future applications are expected to expand into various interdisciplinary fields, driven by its unique chemical handles.

Medicinal Chemistry and Agrochemicals : The propargyl alcohol moiety is a key structural feature in numerous biologically active compounds. chemicalbook.com (3S)-1-Decyn-3-ol can serve as a precursor for the synthesis of complex natural products and their analogs, such as penaresidins, which exhibit interesting biological activities. chemrxiv.org Its derivatives are also explored for their potential as antifungal or antiproliferative agents. ekb.egnih.gov

Materials Science : The terminal alkyne group allows (3S)-1-Decyn-3-ol to participate in polymerization reactions and in the synthesis of novel materials. mdpi.com It is a prime candidate for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is used to create complex molecular architectures, functionalize surfaces, and synthesize polymers and nanostructured materials with tailored properties. utwente.nltcichemicals.comuobabylon.edu.iq

Chemical Biology and Probe Development : The alkyne group can act as a bioorthogonal handle. By incorporating (3S)-1-Decyn-3-ol or its derivatives into larger biomolecules, researchers can use click chemistry to attach fluorescent tags or affinity labels. This enables the study of biological processes in living systems without interfering with native biochemistry.

The continued exploration of these research avenues will undoubtedly solidify the importance of (3S)-1-Decyn-3-ol as a versatile chiral building block and pave the way for new scientific and technological innovations.

Q & A

Synthesis and Stereoselective Preparation